3-(4-Cyclobutylpiperazin-1-yl)propan-1-amine
Overview
Description
3-(4-Cyclobutylpiperazin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C11H23N3 and its molecular weight is 197.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Research has explored the synthesis of novel compounds for potential anticancer applications. For example, Gomha et al. (2015) synthesized a series of compounds using chitosan-grafted-poly(4-vinylpyridine) as a novel basic catalyst, revealing promising anticancer activity against colon and liver carcinoma cell lines (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes Treatment
Kim et al. (2005) described the synthesis of beta-amino amides incorporating fused heterocycles, such as triazolopiperazines, which were evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for treating type 2 diabetes. The study identified a potent, orally active DPP-IV inhibitor with promising selectivity and efficacy in animal models (Kim et al., 2005).
Antimicrobial Applications
Behbehani et al. (2011) utilized 2-arylhdrazononitriles as key synthons for preparing a variety of heterocyclic substances with promising antimicrobial activities against Gram-negative and Gram-positive bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Functional Modification of Polymers
Aly and El-Mohdy (2015) demonstrated the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including aromatic and aliphatic amines, for potential medical applications. These modifications improved the thermal stability and biological activities of the polymers (Aly & El-Mohdy, 2015).
Design and Synthesis for H3 Receptor Antagonists
Procopiou et al. (2007) prepared a series of ketopiperazines as histamine H3 antagonists, highlighting the significance of the N-cyclobutyl group in enhancing potency, selectivity, and pharmacokinetic profiles for potential therapeutic applications (Procopiou et al., 2007).
Properties
IUPAC Name |
3-(4-cyclobutylpiperazin-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c12-5-2-6-13-7-9-14(10-8-13)11-3-1-4-11/h11H,1-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESWWGSCAHYORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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